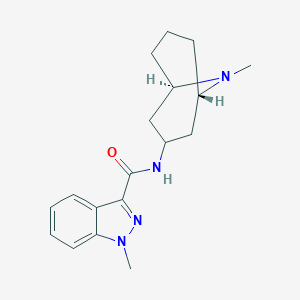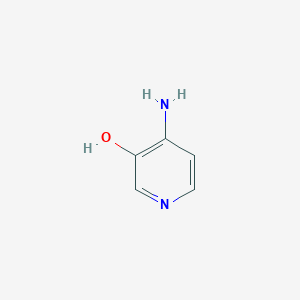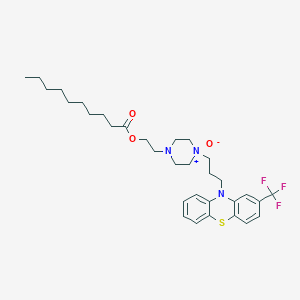
Granisetron
Overview
Description
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative conditions . This compound binds to the 5-HT3 receptor with high affinity and blocks the influx of sodium and calcium ions that occurs upon serotonin binding .
Mechanism of Action
Target of Action
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .
Mode of Action
This compound works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.
Pharmacokinetics
This compound exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of this compound ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, this compound improves patient comfort during these treatments .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Granisetron can be synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include the cyclization of appropriate precursors to form the indazole core, followed by functionalization at specific positions to introduce the desired substituents .
Industrial Production Methods: The industrial production of this compound hydrochloride involves dissolving this compound hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration through a microporous membrane to obtain a fine liquid. The final product is filled, sealed, and sterilized to ensure stability and quality .
Chemical Reactions Analysis
Types of Reactions: Granisetron undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Granisetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of 5-HT3 receptor antagonists.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic transmission.
Medicine: Widely used in clinical settings to prevent and treat nausea and vomiting associated with chemotherapy, radiotherapy, and surgery
Industry: Employed in the development of transdermal delivery systems and other pharmaceutical formulations.
Comparison with Similar Compounds
- Ondansetron
- Dolasetron
- Palonosetron
- Tropisetron
- Alosetron
Granisetron stands out due to its efficacy in preventing chemotherapy-induced nausea and vomiting, as well as its use in special populations such as patients with hepatic or renal impairment .
Properties
| Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. | |
CAS No. |
109889-09-0 |
Molecular Formula |
C18H24N4O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |
InChI Key |
MFWNKCLOYSRHCJ-BMSJAHLVSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Appearance |
White to yellowish white crystalline powder |
melting_point |
219 °C (hydrochloride salt) |
| 109889-09-0 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
107007-99-8 (mono-hydrochloride) |
solubility |
4.34e-01 g/L |
Synonyms |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)









